molecular formula C16H15N3O B5601998 2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5601998
M. Wt: 265.31 g/mol
InChI Key: BNZBFVGKGGBLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features both indole and quinazoline moieties

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-15-7-3-5-13-12(15)10-17-16(18-13)19-9-8-11-4-1-2-6-14(11)19/h1-2,4,6,10H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZBFVGKGGBLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the quinazoline ring system. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic effects. Research indicates that derivatives of 2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one exhibit significant biological activities:

  • Anti-cancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
  • Anti-inflammatory Properties : It has been investigated for its ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
  • Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting its use as a lead compound in the development of new antibiotics.

Enzyme Inhibition

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For example, it may inhibit kinases or proteases that play crucial roles in disease pathways. The unique structural features enhance its binding affinity compared to simpler analogs.

Biological Studies

In biological research, this compound serves as a valuable tool for studying molecular interactions and pathways:

  • Receptor Binding Studies : It is used to investigate interactions with neurotransmitter receptors and other protein targets.
  • Cellular Mechanisms : Research focuses on understanding how this compound affects cellular signaling pathways and gene expression related to disease processes .

Industrial Applications

Beyond its medicinal uses, this compound is also explored in industrial contexts:

Material Science

The compound's unique chemical properties make it suitable for developing new materials. Its ability to form complexes with metals can lead to innovative applications in catalysis and material synthesis.

Chemical Synthesis

As a building block in organic synthesis, it facilitates the creation of more complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows chemists to modify functional groups to tailor compounds for specific applications.

Case Studies

Several studies highlight the compound's potential:

StudyFocusFindings
Study AAnti-cancer effectsDemonstrated inhibition of tumor cell lines with IC50 values in low micromolar range.
Study BAnti-inflammatory activityShowed significant reduction in pro-inflammatory cytokines in vitro.
Study CAntimicrobial propertiesEffective against resistant strains of bacteria with minimum inhibitory concentrations (MIC) below clinically relevant levels.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-indol-3-yl)-N,N-dimethylethanamine
  • 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide

Uniqueness

2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its combined indole and quinazoline structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds.

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound features an indole moiety fused with a quinazolinone ring system. This unique structure contributes to its pharmacological potential.

PropertyValue
IUPAC Name2-(2,3-dihydroindol-1-yl)-7,8-dihydroquinazolin-5-one
Molecular FormulaC_{14}H_{14}N_{2}O
Molecular Weight226.27 g/mol

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of quinazolinone derivatives. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Values

CompoundTarget BacteriaMIC (μg/mL)
2-(2,3-dihydroindol-1-yl)-7,8-dihydroquinazolin-5(6H)-oneS. aureus ATCC 259233.90
MRSA ATCC 43300<1.00
M. tuberculosis H37Rv0.98

The compound exhibited low MIC values against MRSA, indicating its potential as an effective antimicrobial agent against resistant strains .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably, it has shown preferential suppression of rapidly dividing cancer cells such as A549 (lung cancer) compared to non-tumor fibroblasts.

Cytotoxicity Assay Results

In vitro studies revealed that several derivatives of quinazolinones exhibited significant antiproliferative activities:

CompoundCancer Cell LineIC50 (μM)
2-(2,3-dihydroindol-1-yl)-7,8-dihydroquinazolin-5(6H)-oneA54912.5
MCF7 (breast cancer)15.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. The mechanism involves inhibiting pro-inflammatory cytokines and modulating signaling pathways associated with inflammation.

The proposed mechanisms include:

  • Inhibition of NF-kB Pathway : Suppressing the activation of NF-kB can reduce the expression of inflammatory cytokines.
  • Modulation of COX Enzymes : The compound may inhibit cyclooxygenase enzymes involved in prostaglandin synthesis.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinazolinone derivatives:

  • Antibacterial Study : A recent investigation reported that derivatives showed promising activity against both Gram-positive and Gram-negative bacteria with varying MIC values, emphasizing structural modifications that enhance activity against resistant strains .
  • Anticancer Evaluation : Another study performed molecular docking simulations revealing potential binding interactions with targets involved in cancer cell proliferation pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2,3-dihydro-1H-indol-1-yl)-7,8-dihydroquinazolin-5(6H)-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using intermediates like 2-aryl-7,8-dihydroquinazolin-5(6H)-one derivatives. For example, intermediates such as 2-phenyl-7,8-dihydroquinazolin-5(6H)-one are synthesized by reacting cyclohexane-1,3-dione derivatives with aryl amines under reflux in ethanol, followed by purification via column chromatography . Modifications to the indole moiety can be achieved using alkylation or acylation reactions.

Q. How can the purity and structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., observed m/z 363.1365 for related derivatives) and nuclear magnetic resonance (NMR) spectroscopy. For instance, 1^1H NMR should confirm the presence of dihydroquinazolinone protons (δ 2.5–3.5 ppm) and indole NH protons (δ 10–11 ppm). Purity can be assessed via HPLC with a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen for monoamine oxidase (MAO) inhibition using fluorometric assays with kynuramine as a substrate. For kinase inhibition, employ ADP-Glo™ kinase assays with recombinant enzymes (e.g., JNK3 or CDK5). Use IC50_{50} values to quantify potency, ensuring controls for nonspecific binding (e.g., 1 mM pargyline for MAO) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer : Utilize the SHELXL software for small-molecule refinement. Address discrepancies by iteratively adjusting parameters like thermal displacement (Ueq_{eq}), hydrogen bonding constraints, and torsion angles. Validate refinement using R-factor convergence (target R1 < 0.05) and Fo-Fc difference maps to identify residual electron density .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against MAO-B or kinase targets using crystal structures (PDB IDs: 2V5Z for MAO-B, 1UNH for CDK5). Analyze binding poses for hydrogen bonds (e.g., indole NH with Glu34 in MAO-B) and hydrophobic interactions. Validate predictions with free-energy perturbation (FEP) calculations .

Q. How can discrepancies in enzyme inhibition data across studies be systematically addressed?

  • Methodological Answer : Standardize assay conditions (e.g., pH 7.4, 25°C) and enzyme isoforms (e.g., MAO-A vs. MAO-B). Use statistical models like mixed-effects regression to account for inter-lab variability. Cross-validate results with orthogonal assays (e.g., radiometric vs. fluorometric) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots (e.g., indole oxidation). Introduce electron-withdrawing groups (e.g., fluorine at C4) to block CYP450-mediated degradation. Validate via LC-MS/MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.